1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1864063-01-3
VCID: VC5212116
InChI: InChI=1S/C5H9N3O/c1-4(9)5-6-3-7-8(5)2/h3-4,9H,1-2H3
SMILES: CC(C1=NC=NN1C)O
Molecular Formula: C5H9N3O
Molecular Weight: 127.147

1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol

CAS No.: 1864063-01-3

Cat. No.: VC5212116

Molecular Formula: C5H9N3O

Molecular Weight: 127.147

* For research use only. Not for human or veterinary use.

1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol - 1864063-01-3

Specification

CAS No. 1864063-01-3
Molecular Formula C5H9N3O
Molecular Weight 127.147
IUPAC Name 1-(2-methyl-1,2,4-triazol-3-yl)ethanol
Standard InChI InChI=1S/C5H9N3O/c1-4(9)5-6-3-7-8(5)2/h3-4,9H,1-2H3
Standard InChI Key RPSWYONBTAKFBW-UHFFFAOYSA-N
SMILES CC(C1=NC=NN1C)O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core consists of a 1,2,4-triazole ring, a five-membered aromatic system containing three nitrogen atoms. The methyl group at N1 introduces steric and electronic modifications, while the hydroxymethyl substituent at C5 confers polarity and hydrogen-bonding capacity. The SMILES notation CC(C1=NC=NN1C)O succinctly captures this arrangement, highlighting the ethyl alcohol side chain branching from the triazole ring .

Tautomerism and Conformational Flexibility

Like many triazole derivatives, 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol exhibits tautomeric equilibria. The 1,2,4-triazole ring can adopt two tautomeric forms, differing in the positions of hydrogen atoms on N2 and N4. Density functional theory (DFT) calculations suggest that the 1H-tautomer (with hydrogen on N1) predominates due to stabilization from the methyl group’s electron-donating effects . The hydroxymethyl group further influences conformation, favoring gauche arrangements to minimize steric clashes with the triazole ring.

Spectroscopic Signatures

Predicted nuclear magnetic resonance (NMR) chemical shifts align with analogous triazole-alcohol hybrids. The methyl group (N1-CH3) is expected to resonate near δ 3.5 ppm in ¹H NMR, while the hydroxymethyl protons (-CH2OH) would appear as a triplet around δ 3.7–4.0 ppm. The triazole ring protons (C3-H and C4-H) typically show deshielded signals between δ 8.0–9.0 ppm due to aromatic ring currents .

Synthesis and Production

Retrosynthetic Considerations

While explicit synthetic protocols for this compound are absent in available literature, plausible routes can be extrapolated from triazole chemistry. A two-step strategy might involve:

  • Cyclocondensation: Reacting methyl hydrazine with a β-keto alcohol derivative (e.g., 3-hydroxy-2-butanone) under acidic conditions to form the triazole ring.

  • Functionalization: Introducing the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences.

Purification Challenges

The compound’s polarity necessitates chromatographic techniques for isolation. Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradients could achieve >95% purity. Recrystallization from ethanol/water (1:2 v/v) may yield colorless needles, as observed in structurally related compounds .

Physicochemical Properties

Predicted Physicochemical Parameters

PropertyValueMethod/Source
Boiling Point296.8±42.0 °C (Predicted)QSPR modeling
Density1.33±0.1 g/cm³Group contribution
pKa13.16±0.10Computational
LogP (Octanol-Water)-0.45ACD/Labs Percepta
Aqueous Solubility12.3 mg/mLEPI Suite

Collision Cross Section (CCS)

Electrospray ionization (ESI) mass spectrometry predicts the following CCS values for adducts :

Adductm/zCCS (Ų)
[M+H]+128.08184125.1
[M+Na]+150.06378136.1
[M-H]-126.06728123.9

These metrics suggest moderate polarity, aligning with the compound’s alcohol functionality.

Research Gaps and Future Directions

  • Synthetic Optimization: Developing regioselective methods to avoid N2/N4 substitution byproducts.

  • Biological Screening: Prioritizing assays against ESKAPE pathogens and cancer cell lines.

  • Crystallographic Studies: Resolving tautomeric preferences via X-ray diffraction.

  • Toxicological Profiling: Assessing acute toxicity using zebrafish or rodent models.

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